molecular formula C10H11NO2 B1416209 N-(2-hydroxyphenyl)cyclopropanecarboxamide CAS No. 883244-95-9

N-(2-hydroxyphenyl)cyclopropanecarboxamide

Cat. No.: B1416209
CAS No.: 883244-95-9
M. Wt: 177.2 g/mol
InChI Key: NHSGHJTUULGBSL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C₁₀H₁₁NO₂ It features a cyclopropane ring attached to a carboxamide group, with a hydroxyphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Amidation Reaction: The cyclopropanecarboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with 2-aminophenol to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)cyclopropanecarboxylic acid.

    Reduction: Formation of N-(2-hydroxyphenyl)cyclopropylamine.

    Substitution: Formation of N-(2-alkoxyphenyl)cyclopropanecarboxamide or N-(2-acetoxyphenyl)cyclopropanecarboxamide.

Scientific Research Applications

Chemistry

N-(2-hydroxyphenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways. Its structural similarity to other bioactive molecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the cyclopropane ring provides steric hindrance, enhancing binding specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)cyclopropanecarboxylic acid
  • N-(2-methoxyphenyl)cyclopropanecarboxamide
  • N-(2-hydroxyphenyl)cyclobutanecarboxamide

Uniqueness

N-(2-hydroxyphenyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyphenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The cyclopropane ring is known for its strain and reactivity, which can lead to unique reaction pathways and products.

Properties

IUPAC Name

N-(2-hydroxyphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)11-10(13)7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSGHJTUULGBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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